Paritaprevir acts as a potent inhibitor of the HCV NS3/4A protease, a vital enzyme essential for viral replication. By binding to the protease's active site, paritaprevir prevents the cleavage of viral polyprotein, a crucial step in the production of mature HCV proteins. This inhibition effectively disrupts the virus's life cycle and hinders its ability to reproduce [].
Paritaprevir, due to its targeted action, is rarely studied as a standalone treatment for HCV. Instead, research focuses on its efficacy in combination with other DAAs with different mechanisms of action. These combinations aim to achieve a synergistic effect, overcoming potential resistance pathways and maximizing viral suppression rates []. Several clinical trials have investigated paritaprevir-based regimens, including ombitasvir/paritaprevir/ritonavir (OPR), demonstrating significant improvement in sustained virologic response (SVR) rates, a benchmark for successful HCV treatment [].